Cas no 1994954-99-2 (4-(1-methoxybutyl)-4H,5H,6H,7H-thieno3,2-cpyridine)

4-(1-methoxybutyl)-4H,5H,6H,7H-thieno3,2-cpyridine structure
1994954-99-2 structure
Product Name:4-(1-methoxybutyl)-4H,5H,6H,7H-thieno3,2-cpyridine
CAS No:1994954-99-2
MF:C12H19NOS
MW:225.350362062454
CID:6216752
PubChem ID:165470260
Update Time:2025-05-17

4-(1-methoxybutyl)-4H,5H,6H,7H-thieno3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno3,2-cpyridine
    • 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
    • EN300-1074876
    • 1994954-99-2
    • Inchi: 1S/C12H19NOS/c1-3-4-10(14-2)12-9-6-8-15-11(9)5-7-13-12/h6,8,10,12-13H,3-5,7H2,1-2H3
    • InChI Key: KOEKARMKJZCHKL-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1CCNC2C(CCC)OC

Computed Properties

  • Exact Mass: 225.11873540g/mol
  • Monoisotopic Mass: 225.11873540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.5Ų

4-(1-methoxybutyl)-4H,5H,6H,7H-thieno3,2-cpyridine Pricemore >>

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Additional information on 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno3,2-cpyridine

Introduction to 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 1994954-99-2)

4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 1994954-99-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine make it a promising candidate for further investigation in various areas of drug discovery and development.

The chemical structure of 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine consists of a thienopyridine core with a 1-methoxybutyl substituent. The thienopyridine scaffold is well-known for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the 1-methoxybutyl group adds additional complexity and potential for enhanced pharmacological properties. Recent studies have highlighted the importance of this substituent in influencing the compound's solubility, metabolic stability, and target selectivity.

In the context of medicinal chemistry, 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has been explored for its potential as a lead compound in the development of new therapeutic agents. One of the key areas of interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are implicated in numerous diseases. Research has shown that thienopyridines can interact with specific GPCRs to modulate their activity, making them attractive candidates for drug discovery.

A recent study published in the Journal of Medicinal Chemistry investigated the binding affinity and functional activity of 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine at several GPCRs. The results demonstrated that this compound exhibits high selectivity and potency towards a specific GPCR subtype involved in pain signaling pathways. This finding suggests that 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine could be further optimized as a potential analgesic agent.

Beyond its potential as a GPCR modulator, 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that this compound possesses anti-inflammatory properties. Inflammation is a key factor in many chronic diseases such as arthritis and cardiovascular disorders. The ability of 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine to reduce inflammatory responses could make it a valuable tool in the treatment of these conditions.

The pharmacokinetic profile of 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has also been evaluated to assess its suitability for further development. Studies have shown that this compound exhibits favorable absorption and distribution properties. It is rapidly absorbed following oral administration and distributes well into tissues relevant to its therapeutic targets. Additionally, the compound demonstrates good metabolic stability and low toxicity in preclinical models.

To further enhance the therapeutic potential of 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine, ongoing research is focused on optimizing its chemical structure through medicinal chemistry approaches. These efforts aim to improve its potency and selectivity while minimizing off-target effects and toxicity. Techniques such as structure-activity relationship (SAR) analysis and computational modeling are being employed to guide these optimization efforts.

In conclusion, 4-(1-methoxybutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 1994954-99-2) represents an exciting new compound with significant potential in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing studies continue to uncover new insights into its mechanisms of action and potential applications in various disease states.

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